2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to a propyl chain with two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the propyl chain and hydroxyl group. One common method is the Friedel-Crafts alkylation of naphthalene with 2,2-dimethylpropanal, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2,2-dimethyl-3-(naphthalen-1-yl)propan-1-one or 2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 2,2-dimethyl-3-(naphthalen-1-yl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)propan-1-ol: Similar structure but lacks the two methyl groups at the second carbon.
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Naphthalenemethanol: Similar naphthalene core but with different substituents.
Uniqueness
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol is unique due to the presence of the two methyl groups at the second carbon, which can influence its chemical reactivity and physical properties. This structural feature may also affect its interactions with biological molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXIZUSPSMVTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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